molecular formula C5H12O4S B1508305 1-(2-Hydroxy-ethanesulfonyl)-propan-2-ol

1-(2-Hydroxy-ethanesulfonyl)-propan-2-ol

Cat. No.: B1508305
M. Wt: 168.21 g/mol
InChI Key: QXKIHUFISFHAMP-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-ethanesulfonyl)-propan-2-ol (CAS 6713-03-7) is a sulfonated alcohol with the molecular formula C₅H₁₂O₃S (molecular weight: 152.21 g/mol). This compound is primarily utilized in industrial and pharmaceutical research as an intermediate or solvent due to its hybrid solubility profile (polar sulfonyl group and non-polar hydrocarbon chain) .

Properties

Molecular Formula

C5H12O4S

Molecular Weight

168.21 g/mol

IUPAC Name

1-(2-hydroxyethylsulfonyl)propan-2-ol

InChI

InChI=1S/C5H12O4S/c1-5(7)4-10(8,9)3-2-6/h5-7H,2-4H2,1H3

InChI Key

QXKIHUFISFHAMP-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)CCO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their functional groups, properties, and applications:

Compound Name Functional Groups Molecular Formula Key Properties/Applications References
1-(2-Hydroxy-ethanesulfonyl)-propan-2-ol Hydroxyl, ethanesulfonyl C₅H₁₂O₃S Intermediate, solvent, potential metabolic studies
1-(2-Hydroxyethylthio)propan-2-ol Hydroxyl, thioether C₅H₁₂O₂S Thiol-based reactivity, industrial synthesis
Tripropylene glycol methyl ether Ether, hydroxyl C₁₀H₂₂O₄ High-boiling solvent (paints, coatings)
1-(2-Butoxy-1-methylethoxy)-propan-2-ol Ether, hydroxyl C₉H₂₀O₃ Surfactant, read-across candidate for safety studies
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol Amino, aromatic C₁₂H₁₇NO Pharmaceutical intermediate (e.g., adrenergic agents)
1-(10H-Phenothiazin-10-yl)propan-2-ol Phenothiazine, hydroxyl C₁₅H₁₃NOS Precursor for antipsychotics (e.g., promethazine)
1-(4-Methoxyphenyl)-3-(3,4-methylenedioxyphenyl)propan-2-ol Aryl, hydroxyl, methylenedioxy C₁₇H₁₈O₄ Anti-inflammatory activity (NO inhibition)

Structural and Functional Group Comparisons

  • Sulfonyl vs. Thioether Groups :
    The sulfonyl group (-SO₂-) in this compound enhances polarity and oxidative stability compared to the thioether (-S-) in 1-(2-Hydroxyethylthio)propan-2-ol. This difference impacts solubility (sulfonyl derivatives are more water-soluble) and reactivity (thioethers are prone to oxidation) .

  • Ether vs. Sulfonyl Linkages: Ether-containing analogs like tripropylene glycol methyl ether exhibit lower polarity, making them superior solvents for non-polar applications (e.g., coatings). In contrast, the sulfonyl group in the target compound increases compatibility with polar matrices .
  • Aromatic and Amino Substituents: Compounds such as 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol and 1-(10H-phenothiazin-10-yl)propan-2-ol demonstrate how aromatic rings and amino groups enhance biological activity. For example, phenothiazine derivatives are pharmacologically active, whereas the target compound lacks such specificity .

Physicochemical Properties

  • Boiling/Melting Points: Sulfonated alcohols generally have higher boiling points than ethers due to stronger intermolecular forces (e.g., hydrogen bonding). For instance, tripropylene glycol methyl ether (b.p. ~242°C) vs.
  • Solubility : The sulfonyl group improves water solubility, whereas ethers like 1-(2-butoxy-1-methylethoxy)-propan-2-ol are more lipid-soluble, favoring use in emulsifiers .

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